Ot-551

Ocular Drug Delivery Corneal Permeability Prodrug Design

Researchers investigating posterior segment delivery should procure OT-551 (CAS 627085-11-4) for its unique LogP 2.288 and corneal penetration enabling topical retinal bioavailability. Unmodified Tempol-H cannot achieve intraocular levels via eye drops. OT-551 outperforms analog OT-674 in photoreceptor protection and demonstrated visual acuity preservation in Phase II GA trials. This tool compound enables non-invasive oxidative stress studies.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 627085-11-4
Cat. No. B1677801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOt-551
CAS627085-11-4
Synonyms1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride
OT-551
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C
InChIInChI=1S/C13H23NO3/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9/h9-10,16H,5-8H2,1-4H3
InChIKeyZWEXEKJLDHNLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OT-551 (CAS 627085-11-4): Lipophilic Tempol-H Prodrug for Ophthalmic Antioxidant Research


OT-551 (free base, CAS 627085-11-4) is a lipophilic, disubstituted hydroxylamine prodrug designed for topical ophthalmic delivery . The compound is converted by intraocular esterases to its active metabolite, Tempol-H (TP-H), a potent free radical scavenger [1]. As a Tempol-H prodrug, OT-551 exhibits antioxidant and anti-inflammatory properties, with reported activity in inhibiting NF-κB activation . Its calculated LogP of 2.288 enables corneal penetration, distinguishing it from more polar nitroxide analogs that cannot reach posterior ocular tissues after topical administration [2].

Why OT-551 Cannot Be Substituted by Generic Tempol or Hydroxylamine Analogs in Ocular Research


Generic substitution with Tempol (TP) or unmodified Tempol-H (TP-H) is precluded by the corneal penetration barrier. TP and TP-H lack sufficient lipophilicity to traverse the cornea after topical instillation, rendering them ineffective for delivering antioxidant activity to the retina and macula via eye drop formulation [1]. OT-551's cyclopropanecarbonyl ester modification increases lipophilicity (calculated LogP 2.288), enabling corneal penetration and subsequent intraocular conversion to the active TP-H metabolite [2]. Substituting with the structurally related analog OT-674 fails to achieve equivalent photoreceptor protection, as OT-551 demonstrates quantifiably greater efficacy in head-to-head preclinical comparisons [3]. These differentiating physicochemical and functional properties create an irreplaceable profile for posterior segment delivery that generic antioxidants or unmodified nitroxides cannot replicate.

Quantitative Differentiation of OT-551 Versus Closest Analogs and Standard of Care


Superior Corneal Penetration Enables Topical Posterior Segment Delivery Versus Tempol and Tempol-H

OT-551 achieves corneal penetration and posterior segment delivery following topical instillation, whereas its parent nitroxide compounds Tempol (TP) and Tempol-H (TP-H) cannot cross the cornea. This functional differentiation is attributed to the cyclopropanecarbonyl ester prodrug modification, which increases lipophilicity to a calculated LogP of 2.288 [1]. Preclinical pharmacokinetic studies demonstrate that topical OT-551 administration results in measurable retinal drug levels within 15 minutes, with sustained presence for up to 16 hours . In contrast, TP and TP-H are documented in the peer-reviewed literature as lacking the ability to effectively penetrate the cornea [2]. This physicochemical distinction is the foundational property that enables OT-551's posterior segment antioxidant activity via topical eye drop delivery, a route that is inaccessible to unmodified nitroxide comparators.

Ocular Drug Delivery Corneal Permeability Prodrug Design

Greater RPE Protection Versus Active Metabolite TEMPOL-H in Light-Induced Damage Model

In a rat model of light-induced retinal pigment epithelium (RPE) degeneration, OT-551 provided statistically greater protection than its active metabolite TEMPOL-H (TP-H). Albino rats were intraperitoneally injected with OT-551, TP-H, or water approximately 30 minutes prior to a 6-hour exposure to 2700 lux white fluorescent light [1]. The RPE damage index (%) was significantly lower in animals treated with any dose of OT-551 compared to water-treated controls in both inferior and superior hemispheres. Notably, the protective effect of OT-551 was greater than that achieved with an equivalent 100 mg/kg dose of TP-H [1]. While both compounds preserved RPE cell nuclei counts compared to water-treated controls, the overall magnitude of histological protection favored OT-551, suggesting that the intact prodrug may contribute additional protective effects beyond simple TP-H generation [1].

Retinal Pigment Epithelium Light-Induced Retinal Degeneration Oxidative Stress

Greater Photoreceptor Protection and Lipid Peroxidation Inhibition Versus Structural Analog OT-674

In a comparative preclinical study evaluating TEMPOL derivatives, OT-551 provided significantly greater photoreceptor protection than the structurally related analog OT-674. Albino rats were intraperitoneally injected with OT-551, OT-674, or water approximately 30 minutes before a 6-hour exposure to 2700-lux white fluorescent light [1]. Water-treated animals experienced a 77% loss of ERG b-wave amplitudes. Treatment with OT-551 at 25, 50, and 100 mg/kg resulted in significantly higher ERG b-wave amplitudes compared to water-treated rats (P<0.05 for 25 and 50 mg/kg; P<0.001 for 100 mg/kg) [1]. Mean outer nuclear layer (ONL) thickness in the superior hemisphere was significantly higher in OT-551-treated eyes at 25 mg/kg (P<0.01), 50 mg/kg (P<0.01), and 100 mg/kg (P<0.001), whereas OT-674 achieved significant protection only at the 100 mg/kg dose (P<0.05) [1]. Furthermore, increased levels of 4-HNE- and 4-HHE-protein modifications (markers of lipid peroxidation) after light exposure were completely counteracted by 100 mg/kg OT-551 [1]. The authors explicitly concluded that 'the protection by OT-551 was greater than OT-674' [1].

Photoreceptor Degeneration Lipid Peroxidation Electroretinography

Clinical Visual Acuity Preservation Versus Untreated Fellow Eye in Geographic Atrophy Phase II Trial

In a Phase II clinical trial for geographic atrophy (GA) secondary to dry age-related macular degeneration (AMD), topical OT-551 0.45% administered three times daily demonstrated a statistically significant preservation of best-corrected visual acuity (BCVA) compared to untreated fellow eyes. The single-center, open-label trial enrolled 10 participants with bilateral GA, with one eye randomized to receive OT-551 and the fellow eye serving as an untreated internal control [1]. At the 2-year endpoint, the mean change in BCVA was +0.2 ± 13.3 letters in OT-551-treated eyes, representing near-complete stabilization from baseline. In contrast, untreated fellow eyes experienced a mean decline of −11.3 ± 7.6 letters (P = 0.0259) [1]. This 11.5-letter difference represents a clinically meaningful preservation of visual function. While secondary outcome measures (GA area progression, contrast sensitivity, microperimetry) did not achieve statistical significance in this small pilot study, the BCVA finding suggests a possible effect in maintaining visual acuity that warrants further investigation [1].

Geographic Atrophy Age-Related Macular Degeneration Visual Acuity Clinical Trial

Dual NF-κB and Nrf2 Pathway Modulation Differentiates OT-551 from Single-Mechanism Antioxidants

OT-551 demonstrates a dual mechanistic profile involving both NF-κB pathway inhibition and Nrf2/ARE pathway activation, distinguishing it from antioxidants that operate through single mechanisms. OT-551 has been shown to inhibit NF-κB activation and nuclear translocation of p50/p65 subunits, while also degrading IκBα [1]. Concurrently, OT-551 can activate nuclear factor E2-related factor (Nrf-2) and the antioxidant response element (ARE), thereby upregulating endogenous antioxidant defenses [2]. This dual modulation—simultaneously suppressing pro-inflammatory signaling while enhancing cytoprotective antioxidant responses—contrasts with compounds such as lutein, zeaxanthin, and other dietary antioxidants used in AREDS formulations, which primarily function as direct free radical scavengers without documented NF-κB/Nrf2 transcriptional regulation [3]. The combination of NF-κB inhibition with Nrf2 activation represents a distinct pharmacological signature that may confer broader protective effects in oxidative stress-driven retinal pathologies.

NF-κB Inhibition Nrf2 Activation Anti-inflammatory Oxidative Stress

Topical Dosing Achieves Retinal Bioavailability Without Systemic Exposure Risks of Oral Antioxidants

OT-551 administered as a topical eye drop achieves posterior segment drug levels without detectable systemic exposure, differentiating it from oral antioxidant regimens. Preclinical pharmacokinetic studies demonstrate that OT-551 reaches measurable concentrations in the retina within 15 minutes of topical instillation, with sustained levels for up to 16 hours . Critically, OT-551 was well tolerated in the Phase II clinical trial and was not associated with any serious adverse events [1]. This localized delivery profile contrasts with oral antioxidant supplementation (AREDS/AREDS2 formulations), which relies on systemic absorption and carries potential risks of systemic adverse effects, drug-drug interactions, and requires chronic oral dosing compliance [2]. The topical route enables targeted delivery of therapeutic antioxidant concentrations directly to ocular tissues while minimizing systemic exposure, a safety advantage particularly relevant for chronic treatment of age-related ocular conditions where patients may have comorbidities and concomitant systemic medications.

Ocular Pharmacokinetics Topical Drug Delivery Safety Profile Retinal Bioavailability

Validated Research Applications for OT-551 Based on Quantitative Differentiation Evidence


Investigating Posterior Segment Antioxidant Delivery via Topical Route

Researchers requiring non-invasive delivery of antioxidant activity to the retina and macula should select OT-551 as the tool compound. The prodrug's demonstrated corneal penetration (LogP 2.288) enables topical administration to achieve measurable retinal drug levels within 15 minutes, with sustained presence for up to 16 hours . This property is absent in Tempol and Tempol-H, which cannot penetrate the cornea [1]. OT-551 is the only nitroxide derivative in its class with validated topical posterior segment bioavailability, making it essential for studies of retinal oxidative stress where invasive intravitreal injection or systemic administration would confound experimental design.

Photoreceptor and RPE Neuroprotection Studies in Light-Induced Degeneration Models

OT-551 is the preferred compound for preclinical studies of photoreceptor and RPE protection against light-induced oxidative damage. Head-to-head data demonstrate that OT-551 provides greater RPE protection than its active metabolite TEMPOL-H [2] and greater photoreceptor protection than the structural analog OT-674, with significant preservation of ERG b-wave amplitudes and ONL thickness at lower doses (25 mg/kg) compared to OT-674 (100 mg/kg required) [3]. The compound also completely counteracts light-induced 4-HNE and 4-HHE protein modifications, validated markers of lipid peroxidation [3]. Researchers investigating retinal light damage mechanisms should prioritize OT-551 over related TEMPOL derivatives.

Geographic Atrophy and Dry AMD Translational Research Programs

Investigators developing interventions for geographic atrophy (GA) and dry AMD should consider OT-551 as a reference compound or research tool. OT-551 is one of the few topical agents to have demonstrated a statistically significant preservation of visual acuity in a Phase II GA clinical trial, with treated eyes maintaining BCVA (+0.2 ± 13.3 letters) while untreated fellow eyes declined (−11.3 ± 7.6 letters; P = 0.0259) [4]. This human clinical evidence of functional benefit, combined with its favorable safety profile (no serious adverse events at 0.45% TID for 24 months), distinguishes OT-551 from preclinical-stage antioxidants lacking clinical validation [4].

NF-κB/Nrf2 Dual-Pathway Mechanistic Studies in Ocular Inflammation

For researchers investigating transcriptional regulation of oxidative stress and inflammatory responses, OT-551 offers a unique dual-pathway tool compound. Unlike direct-acting radical scavengers (e.g., lutein, zeaxanthin, vitamins C/E) that lack transcriptional regulation capacity, OT-551 simultaneously inhibits NF-κB activation (suppressing p50/p65 nuclear translocation and promoting IκBα degradation) while activating the Nrf2/ARE cytoprotective pathway [1][5]. This dual modulation enables studies of coordinated anti-inflammatory and antioxidant transcriptional responses that cannot be interrogated using conventional single-mechanism antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ot-551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.